N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has gained significant attention in scientific research due to its potential use in various applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been shown to have an effect on the central nervous system, which may be responsible for its potential use in the treatment of Alzheimer's disease.
Biochemical and physiological effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties, as well as an effect on the central nervous system. It has also been shown to have an effect on the immune system, which may be responsible for its potential use in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has a number of advantages and limitations for lab experiments. One of the advantages is that it can be synthesized using different methods, allowing for optimization of the synthesis process. Another advantage is that it has been shown to have a number of potential applications in scientific research. However, one of the limitations is that the mechanism of action is not fully understood, which may limit its use in certain applications.
Future Directions
There are a number of future directions for the study of N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One direction is to further study its mechanism of action, which may provide insights into its potential use in different applications. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases. Additionally, further optimization of the synthesis process may lead to higher yields and higher purity of the compound.
Synthesis Methods
N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be synthesized using different methods. One of the commonly used methods involves the reaction of 3-phenyl-5,6-dihydropyrazolo[1,5-a]pyrimidine-7(4H)-one with methyl iodide and triethylamine. Another method involves the reaction of 3-phenyl-5,6-dihydropyrazolo[1,5-a]pyrimidine-7(4H)-one with methyl iodide and sodium hydride. These methods have been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential use in various scientific research applications. One of the potential applications is in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-10-11(2)18-15-13(12-7-5-4-6-8-12)9-17-19(15)14(10)16-3/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTFQKMQRUDOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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